
2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA belongs to the class of tetrazole-based compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
作用机制
The exact mechanism of action of 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. Additionally, 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and may play a role in the anticonvulsant effects of 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide.
Biochemical and Physiological Effects
2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide can reduce the production of inflammatory mediators such as prostaglandins and cytokines, indicating its anti-inflammatory effects. Additionally, 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been found to reduce pain-related behaviors in animal models, suggesting its analgesic effects. Finally, 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been found to reduce seizure activity in animal models, indicating its anticonvulsant effects.
实验室实验的优点和局限性
One advantage of using 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide in lab experiments is its relatively low toxicity, which allows for higher dosages to be administered without adverse effects. Additionally, 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been found to be stable under a range of conditions, making it a useful compound for long-term studies. However, one limitation of using 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide. One area of interest is the development of novel 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide and its potential therapeutic applications in a range of conditions. Finally, studies are needed to further explore the potential side effects and toxicity of 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide in order to determine its safety for human use.
合成方法
The synthesis of 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide involves the reaction of 4-methylphenol with propylbromide to form 4-methylpropylphenol. This compound is then reacted with sodium azide to form 4-methylpropylphenyl azide, which is subsequently reacted with ethyl chloroacetate to form 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide. The overall yield of this synthesis method is approximately 50%.
科学研究应用
2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been found to exhibit a range of biological activities, making it a promising compound for scientific research. Studies have shown that 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has anti-inflammatory and analgesic effects, suggesting that it may be useful in the treatment of inflammatory and pain-related conditions. Additionally, 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been found to have anticonvulsant effects, indicating that it may be useful in the treatment of epilepsy and other seizure-related disorders.
属性
IUPAC Name |
2-(4-methylphenoxy)-N-(1-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-3-8-18-13(15-16-17-18)14-12(19)9-20-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXMPGPDLABBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)COC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)-N-(1-propyltetrazol-5-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)
![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![1-[4-(trifluoromethyl)benzyl]azepane](/img/structure/B5728800.png)
![11,12,13,14-tetrahydro-10H-cyclohepta[4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5728808.png)
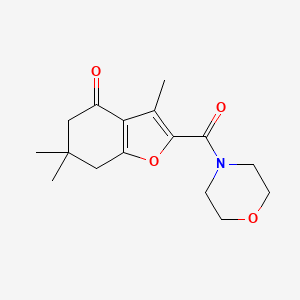
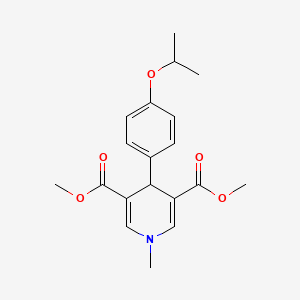
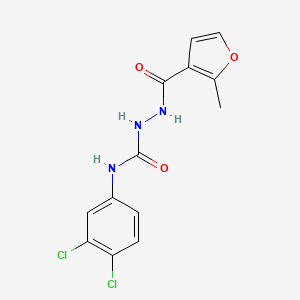
![2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B5728841.png)
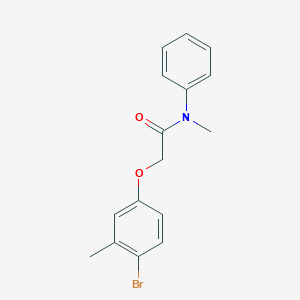
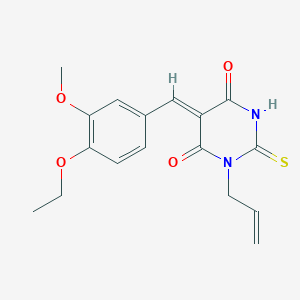
![N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5728865.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)